6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide
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Overview
Description
6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrroloquinoline core fused with a thiadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate quinoline derivative with a thiadiazole precursor under controlled conditions. The reaction often requires catalysts such as palladium or copper and is carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated analogs .
Scientific Research Applications
6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its bioactive effects. For instance, it may inhibit DNA synthesis by binding to DNA gyrase or topoisomerase, enzymes crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 7-HYDROXY-5-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- Indole derivatives
- Quinoline derivatives
Uniqueness
What sets 6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE apart from similar compounds is its unique combination of a pyrroloquinoline core with a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H16N4O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
9-hydroxy-11-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C17H16N4O3S/c1-2-4-11-19-20-17(25-11)18-15(23)12-14(22)10-6-3-5-9-7-8-21(13(9)10)16(12)24/h3,5-6,22H,2,4,7-8H2,1H3,(H,18,20,23) |
InChI Key |
CULYDDIZTWJTLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
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